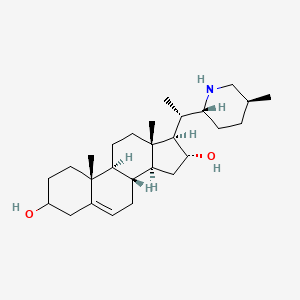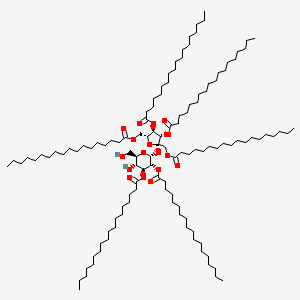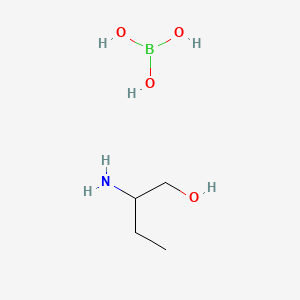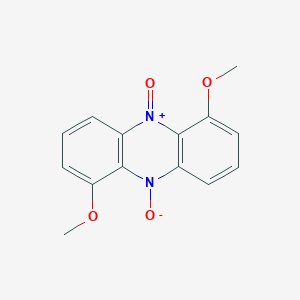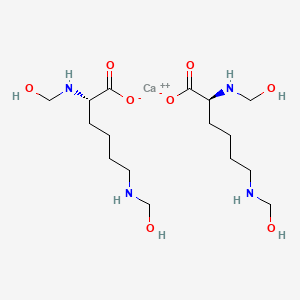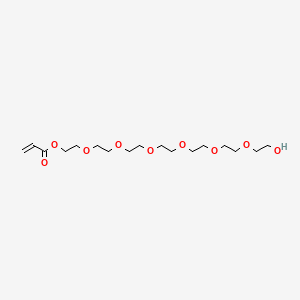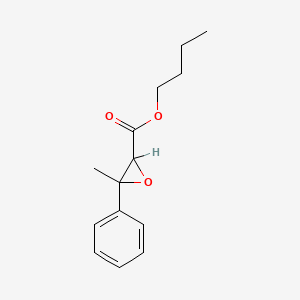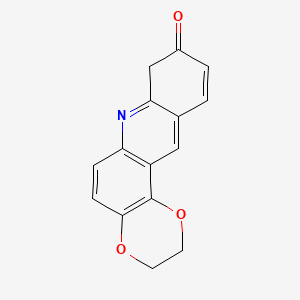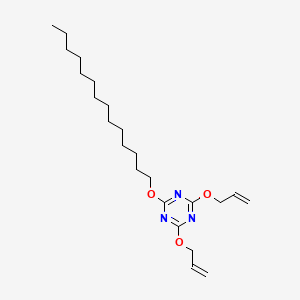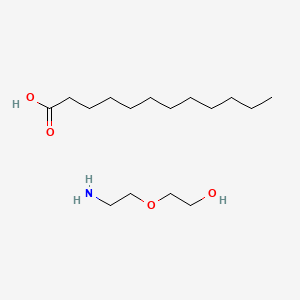
2-(2-Aminoethoxy)ethanol;dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethanol typically involves the reaction of ethylene oxide with ethylenediamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2OCH2CH2OH
For the preparation of dodecanoic acid, it is typically extracted from natural sources such as coconut oil or palm kernel oil through hydrolysis and subsequent purification processes.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethoxy)ethanol involves large-scale reactions using ethylene oxide and ethylenediamine. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Dodecanoic acid is produced on an industrial scale through the hydrolysis of triglycerides found in coconut oil and palm kernel oil, followed by purification steps to isolate the fatty acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)ethanol;dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)ethanol;dodecanoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and protein labeling. The fatty acid component, dodecanoic acid, can interact with lipid membranes, enhancing the compound’s ability to penetrate cell membranes and deliver therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar in structure but contains a dimethylamino group instead of an amino group.
Diethylene glycol: Lacks the amino group but has a similar ethoxyethanol backbone.
Lauric acid: The fatty acid component of the compound.
Uniqueness
2-(2-Aminoethoxy)ethanol;dodecanoic acid is unique due to its combination of an amino alcohol and a fatty acid, providing both hydrophilic and hydrophobic properties. This dual functionality makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and surfactant production.
Propriétés
Numéro CAS |
78543-39-2 |
|---|---|
Formule moléculaire |
C16H35NO4 |
Poids moléculaire |
305.45 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethanol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;5-1-3-7-4-2-6/h2-11H2,1H3,(H,13,14);6H,1-5H2 |
Clé InChI |
YUFDUZQRDAEIEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)O.C(COCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


